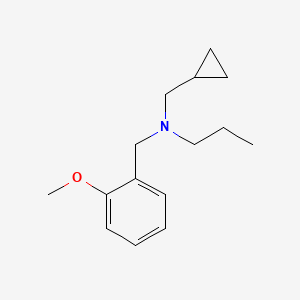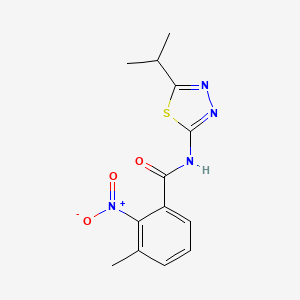![molecular formula C16H13ClF3NO2 B5815792 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2005 by Pfizer as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. The CB1 receptor is primarily expressed in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the effects of endocannabinoids.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, particularly in the regulation of appetite and energy balance. Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can decrease food intake and body weight in both rodents and humans. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific investigation of the effects of CB1 receptor antagonism. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several potential future directions for the scientific research of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the investigation of the effects of CB1 receptor antagonism on neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and other metabolic disorders. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies may provide new insights into the regulation of appetite and energy balance.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2,2,2-trifluoroethyl chloroformate to form 2-(4-chloro-3-methylphenoxy)-2,2,2-trifluoroethyl chloroformate. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the CB1 receptor in various physiological processes, including appetite regulation, energy balance, and glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been used to study the effects of CB1 receptor antagonism on drug addiction, anxiety, and depression.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-8-11(6-7-13(10)17)23-9-15(22)21-14-5-3-2-4-12(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJVWICMMHKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)


![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

